

4-Acetylimidazole Hydrochloride: Molecular Architecture & Technical Specifications

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	1-(1H-Imidazol-4-yl)ethanone hydrochloride
CAS No.:	1260890-44-5
Cat. No.:	B3186626

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Executive Summary

4-Acetylimidazole hydrochloride (CAS: 61985-25-9 for base; specific salt forms often referenced internally) is a functionalized imidazole derivative serving as a critical scaffold in medicinal chemistry.^{[1][2][3][4][5]} Distinguished by its electron-withdrawing acetyl substituent, this compound exhibits unique tautomeric and pKa profiles compared to unsubstituted imidazoles.^{[1][6]} This guide analyzes its molecular geometry, protonation dynamics, spectroscopic signatures, and synthesis, providing a self-validating reference for drug development professionals.^{[1][6]}

Chemical Identity & Molecular Architecture

The core structure of 4-acetylimidazole hydrochloride consists of an imidazole heterocycle substituted at the C4 position with an acetyl group, stabilized as a hydrochloride salt.^{[1][6]}

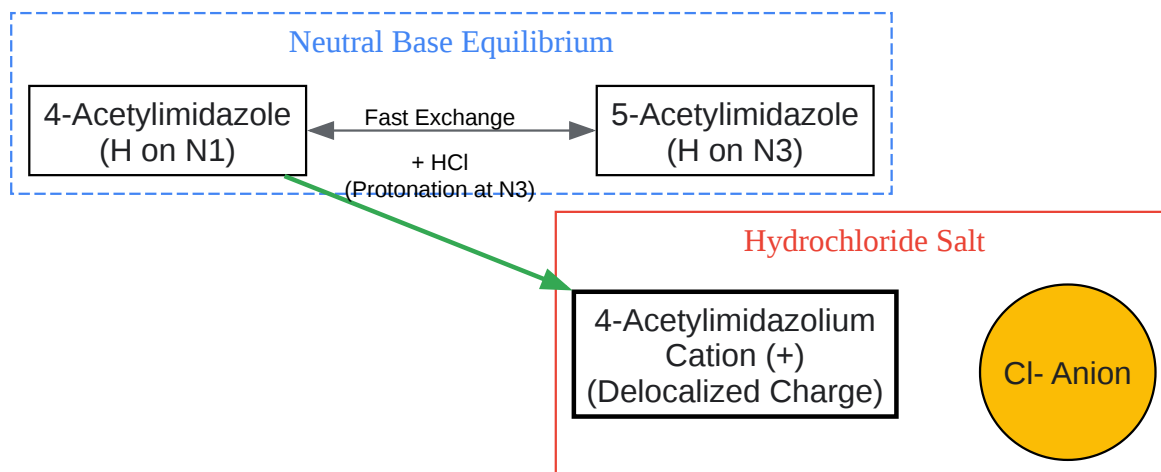
Property	Specification
IUPAC Name	1-(1H-imidazol-4-yl)ethanone hydrochloride
Molecular Formula	C ₅ H ₆ N ₂ O[1][2][7] · HCl
Molecular Weight	146.57 g/mol (Salt); 110.11 g/mol (Base)
CAS Number	61985-25-9 (Base); Note: HCl salt is often prepared in situ
SMILES	CC(=O)C1=CNC=N1.Cl
Appearance	White to off-white crystalline solid

1.1 Tautomerism and Protonation Dynamics

In its neutral state, 4-acetylimidazole exists in a tautomeric equilibrium between 4-acetylimidazole and 5-acetylimidazole.[1] The acetyl group is an electron-withdrawing group (EWG), which influences the acidity of the ring protons.[1]

Upon formation of the hydrochloride salt, the basic nitrogen (N3 in the 4-acetyl tautomer) is protonated.[1] This locks the molecule into a resonance-stabilized imidazolium cation, effectively quenching the tautomeric shift observed in the neutral base.[1][6] The positive charge is delocalized across the N1-C2-N3 system, enhancing the electrophilicity of the ring carbons.[1]

Diagram 1: Tautomeric Equilibrium & Salt Formation The following diagram illustrates the transition from the neutral tautomeric equilibrium to the stabilized hydrochloride salt.



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Caption: Protonation of the basic nitrogen (N3) arrests tautomerism, forming a resonance-stabilized cation.[1]

Spectroscopic Characterization

Identification of the hydrochloride salt versus the free base is critical during synthesis.[1][6] The protonation induces significant shifts in NMR and IR spectra.[1][6]

2.1 Nuclear Magnetic Resonance (NMR)

The electron-withdrawing nature of the acetyl group, combined with the positive charge of the imidazolium ring, causes a downfield shift (deshielding) of the ring protons compared to the neutral species.

- ^1H NMR (D_2O , 400 MHz):
 - δ 8.8–9.0 ppm (s, 1H, H-2): The proton between the two nitrogens is most acidic and significantly deshielded by the cationic ring current.[1]
 - δ 8.0–8.2 ppm (s, 1H, H-5): The proton adjacent to the acetyl group.[1]

- δ 2.6 ppm (s, 3H, CH₃): Acetyl methyl group.[6] Note: In the salt, this may shift slightly downfield due to the overall electron-deficient ring.[1]

2.2 Infrared Spectroscopy (FT-IR)

- C=O Stretch: The carbonyl band typically appears around 1660–1680 cm⁻¹. [1][6] In the salt, hydrogen bonding between the carbonyl oxygen and the NH protons (or lattice water) can lower this frequency. [1][6]
- N-H Stretch: A broad, intense band spanning 2800–3200 cm⁻¹ characterizes the imidazolium N-H⁺ stretches, often overlapping with C-H stretches. [1][6]

Synthesis & Purification Protocols

The synthesis of 4-acetylimidazole hydrochloride typically proceeds via the Friedel-Crafts acylation of imidazole or oxidative degradation of precursors, followed by acidification. [1]

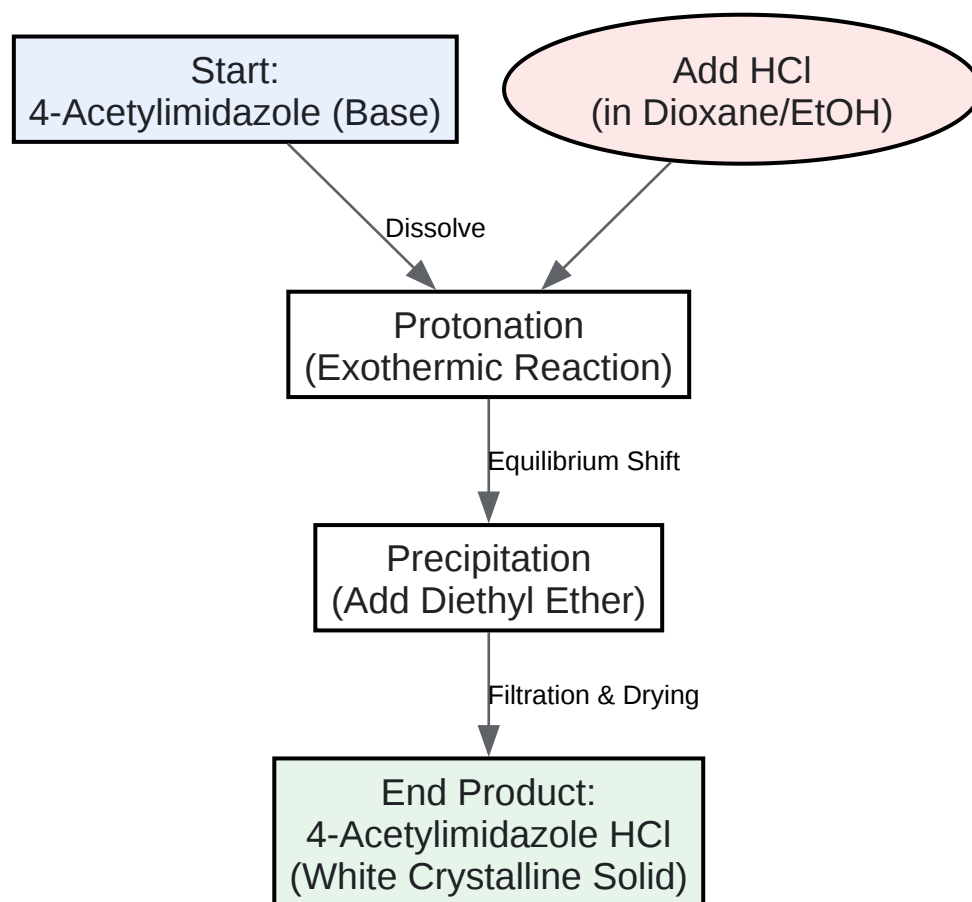
Protocol: Preparation of 4-Acetylimidazole Hydrochloride

- Precursor: 4-Acetylimidazole (Free Base). [1][6]
- Reagents: Anhydrous HCl (in Dioxane or Ethanol), Diethyl Ether. [1][6]

Step-by-Step Methodology:

- Dissolution: Dissolve 10.0 mmol of 4-acetylimidazole (base) in 20 mL of absolute ethanol. Ensure complete solvation; mild heating (40°C) may be required. [1][6]
- Acidification: Dropwise add 1.2 equivalents of 4M HCl in dioxane (or concentrated aqueous HCl if water tolerance is high) to the stirring solution.
 - Observation: An exotherm indicates protonation. [1][6]
- Precipitation: Dilute the reaction mixture with 50 mL of cold diethyl ether to induce crystallization of the salt.
- Filtration: Collect the white precipitate via vacuum filtration.
- Drying: Dry the solid in a vacuum desiccator over P₂O₅ to remove trace moisture and HCl.

Diagram 2: Synthesis Workflow



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Caption: Conversion of 4-acetylimidazole base to its hydrochloride salt via acid-base reaction and precipitation.

Structural Implications in Drug Design

4.1 Solubility & Bioavailability

The hydrochloride salt significantly improves water solubility compared to the free base (which is sparingly soluble).[1][6] This is crucial for:

- Formulation: Allows for higher concentration aqueous solutions for parenteral delivery.[1][6]
- Intermediate Utility: Facilitates reactions in aqueous or polar organic media (e.g., nucleophilic substitutions).[1][6]

4.2 Reactivity Profile

The acetyl group at C4 activates the C2 position for nucleophilic attack (e.g., in the synthesis of fused heterocycles) but deactivates the ring toward electrophilic aromatic substitution.[6]

- pKa Modulation: The acetyl group lowers the pKa of the imidazole ring (approx.[1][6] pKa ~6.0 for the conjugate acid, compared to ~7.0 for imidazole), making the base less nucleophilic but the NH proton more acidic.[6]

Quality Control & Handling

Parameter	Specification	Method
Melting Point	169–174°C (Salt) vs 78–82°C (Base)	Capillary Method
Hygroscopicity	High (Salt form)	Store in desiccator
Stability	Stable under N ₂ ; sensitive to moisture	Re-test every 6 months

Safety Note: The hydrochloride salt is acidic and an irritant.[1][6] Standard PPE (gloves, goggles) is mandatory.[1][6] Avoid inhalation of dust.[1][6]

References

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- To cite this document: BenchChem. [4-Acetylimidazole Hydrochloride: Molecular Architecture & Technical Specifications]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3186626/docs#4-acetylimidazole-hydrochloride-molecular-architecture-technical-specifications\]](https://www.benchchem.com/product/b3186626/docs#4-acetylimidazole-hydrochloride-molecular-architecture-technical-specifications)

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